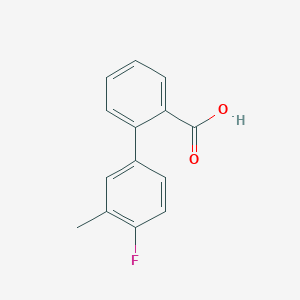

2-(4-Fluoro-3-methylphenyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluoro-3-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-9-8-10(6-7-13(9)15)11-4-2-3-5-12(11)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTAJIOMSNFATA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=CC=C2C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681166 | |

| Record name | 4'-Fluoro-3'-methyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1183750-48-2 | |

| Record name | 4'-Fluoro-3'-methyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structure elucidation of 2-(4-Fluoro-3-methylphenyl)benzoic acid

An In-Depth Technical Guide to the Structure Elucidation of 2-(4-Fluoro-3-methylphenyl)benzoic acid

Abstract

This technical guide provides a comprehensive, multi-faceted approach to the definitive structure elucidation of 2-(4-Fluoro-3-methylphenyl)benzoic acid, a biphenyl carboxylic acid of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of methods, offering a logical and self-validating workflow that integrates synthesis with advanced spectroscopic and analytical techniques. Each step is rationalized from an expert perspective, ensuring that the resulting structural assignment is unambiguous and robust. This guide is intended for researchers, chemists, and drug development professionals who require a rigorous framework for molecular characterization.

Introduction and Rationale

The structural confirmation of novel or synthesized molecules is the bedrock of chemical research and development. The target molecule, 2-(4-Fluoro-3-methylphenyl)benzoic acid, belongs to the class of biphenyl carboxylic acids. This structural motif is a key pharmacophore in numerous active pharmaceutical ingredients (APIs), including the "Sartan" class of angiotensin II receptor antagonists.[1][2] The precise arrangement of its substituents—a carboxylic acid group ortho to the biphenyl linkage, and fluoro and methyl groups on the second aromatic ring—critically dictates its chemical properties, reactivity, and biological activity.

Therefore, a superficial analysis is insufficient. This guide details an integrated strategy, combining several orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together, they create a self-validating system that confirms the molecular formula, connectivity, functional groups, and spatial arrangement of the atoms. We will proceed from synthesis to a full spectroscopic characterization, including Mass Spectrometry (MS), multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and UV-Vis spectroscopy, and concluding with the gold standard of X-ray crystallography.

Synthesis via Suzuki-Miyaura Cross-Coupling

The most logical and efficient synthetic route to construct the C-C bond between the two phenyl rings is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is renowned for its high yields and tolerance of a wide range of functional groups.[3] The strategy involves coupling (4-Fluoro-3-methylphenyl)boronic acid with a halo-benzoic acid derivative.

Experimental Protocol: Synthesis

-

Reactant Preparation: In a nitrogen-purged Schlenk flask, dissolve 2-bromobenzoic acid (1.0 eq), (4-Fluoro-3-methylphenyl)boronic acid (1.1 eq), and potassium carbonate (K₂CO₃) (3.0 eq) in a 3:1 mixture of 1,4-dioxane and deionized water.

-

Catalyst Addition: Degas the solution by bubbling nitrogen through it for 20 minutes. Subsequently, add a catalytic amount of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq).

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, acidify the mixture to a pH of ~2 with 2M HCl. The product will precipitate.

-

Purification: Collect the crude solid by vacuum filtration and wash with cold water. Recrystallize the solid from an ethanol/water mixture to yield pure 2-(4-Fluoro-3-methylphenyl)benzoic acid as a white crystalline solid.

Caption: Suzuki-Miyaura synthesis workflow.

Molecular Formula and Mass Verification

Mass spectrometry is the first line of analytical inquiry, providing the molecular weight of the synthesized compound and, with high resolution, its exact elemental composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS (e.g., using a Q-TOF analyzer) is indispensable for confirming the molecular formula. It distinguishes the target compound from isomers or other potential byproducts by measuring the mass-to-charge ratio (m/z) to several decimal places.

-

Expected Molecular Formula: C₁₄H₁₁FO₂

-

Calculated Monoisotopic Mass: 230.0743 g/mol

An observed m/z value within a narrow tolerance (typically < 5 ppm) of the calculated mass provides high confidence in the elemental formula.

Fragmentation Pattern Analysis (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) provides structural information through characteristic fragmentation patterns. The molecular ion peak ([M]⁺) should be observed at m/z = 230. The fragmentation helps to confirm the presence of key structural units.

| m/z Value | Proposed Fragment Ion | Structural Rationale |

| 230 | [C₁₄H₁₁FO₂]⁺ | Molecular Ion ([M]⁺) |

| 213 | [C₁₄H₁₀FO]⁺ | Loss of a hydroxyl radical (•OH) from the carboxylic acid |

| 185 | [C₁₃H₁₀FO]⁺ | Loss of a carboxyl group (•COOH) or sequential loss of H₂O and CO |

| 184 | [C₁₃H₉F]⁺ | Loss of formic acid (HCOOH) |

| 109 | [C₇H₆F]⁺ | Fragment corresponding to the fluoromethylphenyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in aromatic compounds |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the purified compound (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

HRMS (ESI): Introduce the sample solution into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer. Acquire the spectrum in both positive and negative ion modes. The [M+H]⁺ (m/z 231.0821) or [M-H]⁻ (m/z 229.0665) ions are typically observed.

-

EI-MS: For fragmentation analysis, introduce the sample via a direct insertion probe or GC inlet into an EI source. Set the electron energy to a standard 70 eV.

Definitive Connectivity via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity and chemical environment of atoms in a molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for an unambiguous assignment.

¹H NMR Spectroscopy

Proton NMR reveals the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11-13 | broad singlet | 1H | COOH | Acidic proton, chemical shift is concentration-dependent. |

| ~7.9-8.1 | doublet of doublets | 1H | H-6' | Ortho to the carboxylic acid, deshielded. |

| ~7.3-7.6 | multiplet | 3H | H-3', H-4', H-5' | Protons on the benzoic acid ring. |

| ~7.1-7.3 | multiplet | 2H | H-2, H-6 | Protons on the fluoromethylphenyl ring. |

| ~7.0-7.1 | triplet | 1H | H-5 | Proton ortho to fluorine, split by fluorine and H-6. |

| ~2.2 | singlet | 3H | -CH₃ | Methyl group protons. |

¹³C NMR Spectroscopy

Carbon NMR indicates the number of unique carbon environments. The presence of fluorine introduces characteristic C-F coupling constants (JCF).

| Predicted Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C=O | Carboxylic acid carbonyl carbon. |

| ~158-162 (d, ¹JCF ≈ 245 Hz) | C-4 | Carbon directly attached to fluorine, large one-bond coupling. |

| ~140-145 | C-1', C-2' | Quaternary carbons at the biphenyl linkage. |

| ~130-135 (d, ²JCF ≈ 15 Hz) | C-3 | Carbon bearing the methyl group, two-bond coupling to F. |

| ~125-132 | Aromatic CH | Multiple signals from the benzoic acid ring. |

| ~115-120 (d, ²JCF ≈ 20 Hz) | C-5 | Carbon ortho to fluorine, two-bond coupling. |

| ~15-20 | -CH₃ | Methyl carbon. |

¹⁹F NMR Spectroscopy

Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive and informative technique.[4] Its chemical shift is very sensitive to the local electronic environment.[5]

-

Predicted Chemical Shift: A single resonance is expected in the range of -110 to -125 ppm (relative to CFCl₃).

-

Coupling: This signal will be split into a multiplet due to coupling with neighboring aromatic protons (H-5 and H-3).

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR if not provided by the solvent manufacturer.

-

Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

Experiments: Perform standard 1D acquisitions for ¹H, ¹³C{¹H} (proton-decoupled), and ¹⁹F. For full assignment, 2D experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) are highly recommended.

Caption: A comprehensive NMR analysis workflow.

Functional Group Identification

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[6] The spectrum is dominated by characteristic absorptions from the carboxylic acid group.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid (H-bonded dimer)[7] |

| ~1700 | C=O stretch | Conjugated Carboxylic Acid[8] |

| ~1600, ~1450 | C=C stretch | Aromatic Rings |

| ~1250-1300 | C-O stretch | Carboxylic Acid |

| ~1100-1200 | C-F stretch | Aryl-Fluoride |

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic conjugation within the molecule. The biphenyl system constitutes a significant chromophore.

-

Expected Absorption: An intense absorption band (λ_max) is expected in the range of 210-280 nm, corresponding to π→π* electronic transitions within the conjugated aromatic system.[9][10] The exact position depends on the solvent and the dihedral angle between the rings.

Unambiguous 3D Structure via X-ray Crystallography

While the combination of MS and NMR provides the molecular constitution, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure by mapping the precise 3D coordinates of each atom in the crystalline state.[11][12]

Key Structural Insights from Crystallography:

-

Connectivity Confirmation: Provides absolute validation of the atomic connectivity determined by NMR.

-

Bond Lengths and Angles: Confirms expected bond lengths (e.g., C-F, C=O, C-O) and angles.

-

Dihedral Angle: Crucially, it will reveal the dihedral (twist) angle between the planes of the two aromatic rings. Due to steric hindrance between the ortho-substituents (the carboxylic acid on one ring and the hydrogen/linkage on the other), this angle is expected to be significantly non-zero (likely 40-60°), which impacts the degree of π-conjugation between the rings.[13]

-

Intermolecular Interactions: Shows how molecules pack in the solid state, often revealing hydrogen-bonding dimers between the carboxylic acid groups of two adjacent molecules.[13]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, ethanol).

-

Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson synthesis. Refine the atomic positions and thermal parameters to obtain the final, detailed molecular structure.

Integrated Conclusion

The structure elucidation of 2-(4-Fluoro-3-methylphenyl)benzoic acid is achieved through a systematic and integrated analytical workflow. The process begins with a logical synthesis, followed by HRMS to confirm the elemental formula (C₁₄H₁₁FO₂). A comprehensive suite of NMR experiments (¹H, ¹³C, ¹⁹F, and 2D) unambiguously establishes the atomic connectivity and substitution pattern. FTIR and UV-Vis spectroscopy corroborate the presence of key functional groups and the conjugated electronic system. Finally, single-crystal X-ray crystallography provides the definitive 3D structure, confirming all prior findings and revealing crucial conformational details such as the inter-ring dihedral angle. This multi-technique, self-validating approach ensures the highest level of scientific integrity and provides an authoritative structural assignment.

Caption: Integrated workflow for structure elucidation.

References

- Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.

- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid. PubMed. [Link]

-

Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI. [Link]

-

FT-IR ATR spectra of the benzoic acid modified alkyd (RA-BA), and gum... ResearchGate. [Link]

-

Mass spectrum of a benzoic acid derivative identified in 119 and 193... ResearchGate. [Link]

-

Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]

-

Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. JoVE. [Link]

-

Fluorine NMR. University of California, Davis. [Link]

-

X‐ray crystal structures of A) (R)‐biphenyl‐capped CD 1 a and B) (S) - ResearchGate. [Link]

-

2-(4-Methylphenyl)benzoic acid | C14H12O2 | CID 81568. PubChem. [Link]

-

mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern... Doc Brown's Chemistry. [Link]

-

An Overview of Fluorine NMR. ResearchGate. [Link]

-

Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. ResearchGate. [Link]

-

IR and UV–Vis Spectroscopy of Carboxylic Acids. Moodle. [Link]

-

6.7: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

Benzoic Acid, TMS derivative. NIST WebBook. [Link]

-

NMR Spectroscopy of N, P and F - atoms (CHE). YouTube. [Link]

-

X-ray crystallography. Wikipedia. [Link]

-

What is the IR spectrum of benzoic acid? How is it determined? Quora. [Link]

-

Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines. ACS Publications. [Link]

-

Liquid-Chromatographic Methods for Carboxylic Acids. Encyclopedia.pub. [Link]

-

The precious Fluorine on the Ring: Fluorine NMR for biological systems. PMC - NIH. [Link]

-

Typical UV spectra of the different compound types... ResearchGate. [Link]

-

FTIR spectra of carboxylic acids || H-bonding & conjugation effect. YouTube. [Link]

-

Benzoic acids and derivatives. MassBank. [Link]

-

Luminescent Lanthanide Metal–Organic Frameworks for Temperature Sensing... American Chemical Society. [Link]

-

Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Arkivoc. [Link]

-

19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]

- CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

-

infrared spectrum of benzoic acid C7H6O2 C6H5COOH... Doc Brown's Chemistry. [Link]

-

A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives. European Patent Office. [Link]

-

Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. ResearchGate. [Link]

-

UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. [Link]

-

Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling... ResearchGate. [Link]

-

Seeing Things in a Different Light: How X-ray crystallography revealed the structure of everything. YouTube. [Link]

-

IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. ResearchGate. [Link]

-

Hyma Synthesis Pvt. Ltd Product List. Hyma Synthesis. [Link]

-

4-Fluoro-2-[(2-methylphenyl)amino]benzoic acid | C14H12FNO2 | CID 102940-87-4. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluoro-2-(2-methylphenyl_amino_benzoic-acid]([Link]

-

Conformational landscapes of symmetrically fluorine-substituted benzoic acids II... ScholarWorks @ UTRGV. [Link]

-

2-Fluoro-4-(methoxycarbonyl)benzoic acid. ResearchGate. [Link]

Sources

- 1. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. youtube.com [youtube.com]

- 9. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 10. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. 2-[4-(Tri-fluoro-meth-yl)phenyl-sulfan-yl]benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Mechanism of Action of 2-(4-Fluoro-3-methylphenyl)benzoic Acid

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel compound 2-(4-Fluoro-3-methylphenyl)benzoic acid. In the absence of direct empirical data, this document establishes a scientifically rigorous framework for its investigation, predicated on established principles of medicinal chemistry and pharmacology. By analyzing its molecular architecture, we postulate that this compound functions as a non-steroidal anti-inflammatory drug (NSAID) through the inhibition of cyclooxygenase (COX) enzymes. This guide provides a comprehensive suite of validated experimental protocols, from in vitro enzymatic assays to in vivo models of inflammation, designed to systematically test this hypothesis. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals embarking on the characterization of this and structurally related molecules.

Introduction and Mechanistic Hypothesis

The compound 2-(4-Fluoro-3-methylphenyl)benzoic acid is a biaryl carboxylic acid derivative. Its structure, featuring two linked phenyl rings and a carboxylic acid moiety, bears a strong resemblance to several established classes of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Specifically, the spatial arrangement of an acidic group on one aromatic ring connected to a second, substituted aromatic ring is a classic pharmacophore for NSAID activity. This structural analogy forms the basis of our primary hypothesis: 2-(4-Fluoro-3-methylphenyl)benzoic acid exerts its biological effects by inhibiting the activity of cyclooxygenase (COX) enzymes.

Physicochemical Properties and Drug-Likeness Assessment

To evaluate its potential as an orally administered therapeutic agent, we assessed the compound's properties against Lipinski's Rule of Five, a widely used guideline in drug discovery.[2][3]

| Property | Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | 230.23 g/mol | < 500 Da | Yes |

| Hydrogen Bond Donors | 1 (from -COOH) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 (from C=O and -OH) | ≤ 10 | Yes |

| Calculated logP (ClogP) | ~3.5-4.5 (estimated) | ≤ 5 | Yes |

The compound adheres to all criteria of Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with good oral bioavailability.[4]

Proposed Primary Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The central tenet of our hypothesis is that 2-(4-Fluoro-3-methylphenyl)benzoic acid functions by inhibiting the cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases.[5][6] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7][8]

There are two primary isoforms of the COX enzyme:

-

COX-1 : A constitutively expressed enzyme responsible for producing prostaglandins that mediate essential physiological functions, such as protecting the gastric mucosa and supporting platelet aggregation.[9][10]

-

COX-2 : An inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[9] Its products are major contributors to the inflammatory response and pain.[11]

The therapeutic, anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, while the common side effects, such as gastrointestinal distress, are linked to the inhibition of the protective COX-1 isoform.[9] Therefore, determining the potency and selectivity of 2-(4-Fluoro-3-methylphenyl)benzoic acid for each COX isoenzyme is paramount.

Caption: The arachidonic acid cascade and the hypothesized site of action.

Experimental Validation Protocols

To empirically validate the proposed mechanism of action, a tiered approach involving in vitro and in vivo assays is recommended.

In Vitro Assays: Determining Potency and Selectivity

The initial phase focuses on quantifying the direct inhibitory effect of the compound on purified COX enzymes and its functional consequence in a cellular environment.

This assay determines the concentration of the test compound required to inhibit 50% of the enzyme's activity (IC50).

Principle: The peroxidase activity of COX is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[12][13]

Materials:

-

Ovine or human recombinant COX-1 and COX-2 enzymes

-

COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

TMPD colorimetric substrate

-

Arachidonic acid (substrate)

-

2-(4-Fluoro-3-methylphenyl)benzoic acid (Test Compound)

-

Celecoxib (COX-2 selective control) and Indomethacin (non-selective control)

-

96-well microplate and plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in COX Assay Buffer to achieve final concentrations ranging from 1 nM to 100 µM.

-

Reaction Mixture: In a 96-well plate, add the following to each well:

-

150 µL COX Assay Buffer

-

10 µL Heme

-

10 µL of either COX-1 or COX-2 enzyme

-

10 µL of the test compound dilution (or control/vehicle).

-

-

Incubation: Incubate the plate for 10 minutes at 37°C.

-

Initiate Reaction: Add 20 µL of TMPD solution, followed immediately by 20 µL of arachidonic acid solution to initiate the reaction.

-

Measurement: Immediately read the absorbance at 590 nm every minute for 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition versus the log of the test compound concentration to determine the IC50 value using non-linear regression. The selectivity index is calculated as (IC50 for COX-1) / (IC50 for COX-2).

Caption: Workflow for determining COX-1/COX-2 inhibition in vitro.

This assay confirms the compound's ability to inhibit prostaglandin production in a whole-cell system.

Principle: Lipopolysaccharide (LPS) is used to induce COX-2 expression and subsequent PGE2 production in macrophage cells. The amount of PGE2 released into the cell culture medium is then quantified using a competitive ELISA.[14]

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM culture medium with 10% FBS

-

Lipopolysaccharide (LPS)

-

Test Compound

-

24-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

-

Pre-treatment: Remove the medium and replace it with fresh serum-free medium containing various concentrations of the test compound. Incubate for 1 hour.

-

Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the vehicle control. Incubate for 24 hours at 37°C.

-

Sample Collection: Collect the cell culture supernatant from each well.[17]

-

PGE2 Quantification: Analyze the concentration of PGE2 in the supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Plot the PGE2 concentration against the test compound concentration to determine the dose-dependent inhibition of prostaglandin synthesis.

In Vivo Assay: Assessing Anti-Inflammatory Efficacy

This phase evaluates the compound's therapeutic effect in a living organism using a standard model of acute inflammation.

This is a classic and highly reproducible model for evaluating the in vivo activity of anti-inflammatory agents.[18][19]

Principle: Subplantar injection of carrageenan into a rodent's paw induces a biphasic inflammatory response characterized by edema (swelling). The early phase is mediated by histamine and serotonin, while the late phase (after 3 hours) is primarily driven by prostaglandins produced via COX-2.[20] Inhibition of this late-phase edema is indicative of COX inhibition.

Materials:

-

Sprague-Dawley rats or Swiss albino mice (male, 180-220g)

-

1% λ-Carrageenan solution in sterile saline

-

Test Compound, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Positive control (e.g., Indomethacin, 10 mg/kg)

-

Plebysmometer or digital calipers for measuring paw volume/thickness

Procedure:

-

Acclimatization and Grouping: Acclimatize animals for at least one week. Randomly assign them to groups (Vehicle Control, Positive Control, Test Compound at various doses).

-

Baseline Measurement: Measure the initial volume of the right hind paw of each animal (V0).

-

Compound Administration: Administer the test compound, vehicle, or positive control via oral gavage (p.o.) or intraperitoneal (i.p.) injection.

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[21]

-

Edema Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

Data Analysis:

-

Calculate the edema volume at each time point: Edema (mL) = Vt - V0.

-

Calculate the percentage of edema inhibition for each treated group relative to the vehicle control group at the peak inflammatory time point (typically 3-4 hours):

-

% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100

-

-

Caption: Workflow for the carrageenan-induced paw edema model.

Summary of Expected Data and Interpretation

The successful execution of these protocols will yield a comprehensive dataset to confirm or refute the primary hypothesis.

| Assay | Key Parameter | Expected Outcome for an Active NSAID | Interpretation |

| In Vitro COX Inhibition | IC50 (COX-1), IC50 (COX-2) | Low nanomolar to micromolar values | Quantifies the potency of the compound against each enzyme isoform. |

| Selectivity Index (SI) | SI > 1 suggests COX-2 selectivitySI ≈ 1 suggests non-selectivitySI < 1 suggests COX-1 selectivity | Characterizes the compound's therapeutic window and potential for side effects. | |

| Cell-Based PGE2 Assay | % Inhibition of PGE2 | Dose-dependent reduction in PGE2 levels | Confirms that the compound is cell-permeable and active in a biological system. |

| In Vivo Paw Edema | % Inhibition of Edema | Significant, dose-dependent reduction in paw volume, particularly at 3-5 hours post-carrageenan. | Demonstrates in vivo anti-inflammatory efficacy consistent with prostaglandin synthesis inhibition. |

Conclusion

The structural characteristics of 2-(4-Fluoro-3-methylphenyl)benzoic acid provide a strong rationale for investigating it as a novel cyclooxygenase inhibitor. The experimental framework detailed in this guide offers a systematic and validated pathway to elucidate its precise mechanism of action. By first establishing its in vitro potency and selectivity against COX-1 and COX-2, and subsequently confirming its efficacy in a relevant in vivo model of inflammation, researchers can build a robust pharmacological profile for this compound. The outcomes of these studies will be critical in determining its potential for further development as a next-generation anti-inflammatory agent.

References

-

Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central. [Link]

-

In vitro assays for cyclooxygenase activity and inhibitor characterization. (2010). PubMed. [Link]

- Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.

-

Carrageenan-Induced Paw Edema Test. (2020). Bio-protocol. [Link]

- Mitchell, J. A., & Warner, T. D. (2000). Cyclo-oxygenase-2: pharmacology, physiology, biochemistry and relevance to NSAID therapy. British Journal of Pharmacology, 131(6), 1121–1132.

- Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341.

-

Prostaglandin. (n.d.). Wikipedia. [Link]

-

Nonsteroidal anti-inflammatory drug. (n.d.). Wikipedia. [Link]

-

Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (2023). MDPI. [Link]

-

Cyclooxygenase. (n.d.). Wikipedia. [Link]

-

Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review. (2014). Journal of Applied Pharmaceutical Science. [Link]

-

Lipinski's rule of five. (n.d.). Moodle@Units. [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

-

Cyclooxygenase-1 & Cyclooxygenase-2 (COX 1, COX 2) - All You Need To Know. (2019). YouTube. [Link]

-

Structure Activity relationship (SAR) of NSAIDs. (2023). YouTube. [Link]

-

NSAIDs in 2 minutes!. (2022). YouTube. [Link]

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2013). Indian Journal of Pharmacology. [Link]

-

COX Inhibitors. (2023). StatPearls - NCBI Bookshelf. [Link]

-

BDDCS, the Rule of 5 and Drugability. (2012). The AAPS Journal. [Link]

-

Mechanism of action of nonsteroidal anti-inflammatory drugs. (1998). The American Journal of Medicine. [Link]

-

Molecular Docking and Structure Activity Relationship Studies of NSAIDs. What do they Reveal about IC50?. (2020). ResearchGate. [Link]

-

Prostaglandins : Biosynthesis,function and regulation. (2019). YouTube. [Link]

-

In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. (2022). Journal of Medicinal Plants Research. [Link]

-

Human PGE2(Prostaglandin E2) ELISA Kit. (n.d.). Abbexa. [Link]

-

Pain Relief: How NSAIDs Work. (n.d.). WebMD. [Link]

-

Therapeutic Role of Cyclooxygenase-1 (COX-1) Inhibition, Challenging the Conventional View of COX-1 as Purely Constitutive. (2022). Journal of Medicinal Chemistry. [Link]

-

4-fluoro-2-(2-methylanilino)benzoic acid. (n.d.). PubChem. [Link]

-

Lipinski's rule of five – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

-

Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. (2022). MDPI. [Link]

-

Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]

-

The pathway for the synthesis of prostaglandins, their respective... (n.d.). ResearchGate. [Link]

-

Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. [Link]

-

Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). PubMed Central. [Link]

-

Introduction to Prostaglandin. (n.d.). Creative Diagnostics. [Link]

- Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. (2007).

-

Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. (2016). The Pharma Innovation Journal. [Link]

-

Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). (2024). YouTube. [Link]

-

4-Fluorobenzoic acid. (n.d.). Wikipedia. [Link]

Sources

- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 3. moodle2.units.it [moodle2.units.it]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 7. Prostaglandin - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. mdpi.com [mdpi.com]

- 13. academicjournals.org [academicjournals.org]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Prostaglandin E2 ELISA Kit (ab133021) is not available | Abcam [abcam.com]

- 17. elkbiotech.com [elkbiotech.com]

- 18. bio-protocol.org [bio-protocol.org]

- 19. inotiv.com [inotiv.com]

- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

Biphenyl Carboxylic Acid Derivatives: A Privileged Scaffold in Modern Drug Discovery

Introduction: The Architectural Elegance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. These are termed "privileged scaffolds" due to their ability to interact with multiple, diverse biological targets through versatile and specific binding modes. The biphenyl carboxylic acid moiety is a quintessential example of such a scaffold.[1][2] Its architecture, featuring two phenyl rings (the biphenyl core) linked to a carboxylic acid group, provides a unique combination of structural rigidity, conformational flexibility, and functional reactivity.[3] The biphenyl unit offers a stable, lipophilic backbone that can engage in crucial hydrophobic and π-stacking interactions within protein binding sites, while the carboxylic acid group serves as a key hydrogen bond donor/acceptor and a handle for salt bridge formation.[3][4]

This powerful combination has given rise to a remarkable breadth of pharmacological activities.[5] Biphenyl carboxylic acid derivatives are the cornerstone of many widely used non-steroidal anti-inflammatory drugs (NSAIDs), including Flurbiprofen and Diflunisal, which have been mainstays in pain and inflammation management for decades.[1] Beyond inflammation, this scaffold has been successfully exploited to develop agents for cancer, hypertension, gout, and microbial infections, demonstrating its vast therapeutic potential.[1][5] This technical guide will provide an in-depth review of the core synthetic methodologies, diverse therapeutic applications, and key structure-activity relationships of biphenyl carboxylic acid derivatives, offering field-proven insights for researchers and drug development professionals.

Core Synthetic Strategies: Building the Biphenyl Core

The construction of the carbon-carbon bond linking the two aryl rings is the critical step in synthesizing biphenyl derivatives. While several methods exist, the Suzuki-Miyaura cross-coupling reaction has become the gold standard due to its high efficiency, functional group tolerance, and relatively mild reaction conditions.[1][2]

The Suzuki-Miyaura Cross-Coupling: A Versatile and Robust Approach

The causality behind the widespread adoption of the Suzuki-Miyaura coupling lies in its robust and well-understood catalytic cycle. It typically involves a palladium(0) catalyst that undergoes oxidative addition with an aryl halide. Subsequent transmetalation with an arylboronic acid and reductive elimination yields the desired biaryl product and regenerates the active catalyst.[6] The use of readily available palladium on charcoal (Pd/C) as a catalyst is particularly advantageous for large-scale synthesis as it is inexpensive and can be easily removed by filtration, minimizing palladium contamination in the final product.[7]

Below is a generalized workflow for this pivotal reaction, illustrating the logical progression from starting materials to the purified product.

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling synthesis.

Experimental Protocol: A Green Synthesis Approach

This protocol is adapted from a validated green chemistry approach, emphasizing the use of water as a solvent and a recyclable catalyst, which aligns with modern standards for sustainable chemical synthesis.[8]

Objective: To synthesize a biphenyl carboxylic acid derivative via Suzuki-Miyaura cross-coupling.

Materials:

-

Aryl Halide (e.g., 4-bromobenzoic acid, 1.0 mmol)

-

Arylboronic Acid (e.g., Phenylboronic acid, 1.2 mmol)

-

Base (Potassium Carbonate, K₂CO₃, 2.0 mmol)

-

Catalyst (e.g., Water-soluble fullerene-supported PdCl₂ nanocatalyst, 0.05 mol% Pd)[8]

-

Solvent (Deionized water, 5 mL)

-

2 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

Procedure:

-

Reaction Setup: In a 50 mL flask, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the palladium catalyst (0.05 mol%).

-

Solvent Addition: Add 5 mL of deionized water to the flask.

-

Reaction: Stir the mixture vigorously at room temperature for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, add 10 mL of ethyl acetate to the mixture. Carefully add 2 M HCl dropwise to acidify the aqueous layer to a pH of approximately 2-3, which will precipitate the carboxylic acid product.

-

Extraction: Separate the organic layer. Wash the aqueous layer with ethyl acetate (2 x 10 mL). Combine all organic layers.

-

Purification: Wash the combined organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Final Product: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure biphenyl carboxylic acid.[8]

Therapeutic Applications and Biological Activities

The biphenyl carboxylic acid scaffold has proven to be a fertile ground for discovering drugs across multiple therapeutic areas.[5]

Anti-inflammatory Agents

This is the most established therapeutic application for this class of compounds. Marketed drugs like Flurbiprofen and Diflunisal are potent non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Mechanism of Action: The primary mechanism for the anti-inflammatory, analgesic, and antipyretic effects of these NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.[9] COX enzymes (isoforms COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins (PGs), which are key signaling molecules that mediate pain and inflammation.[1][10] By blocking the active site of COX enzymes, these drugs prevent prostaglandin synthesis, thereby reducing the inflammatory response.[9]

Caption: Inhibition of the Cyclooxygenase (COX) pathway by NSAIDs.

Anticancer Agents

Researchers have synthesized and screened libraries of biphenyl carboxylic acid derivatives for anticancer activity, identifying compounds with potent cytotoxicity against various cancer cell lines.[5]

Mechanism of Action & Structure-Activity Relationship (SAR): The mechanisms are diverse. Some derivatives have shown potent activity against breast cancer cells (MCF-7 and MDA-MB-231) by acting as estrogen receptor alpha modulators.[5] Molecular docking studies suggest these compounds fit into the receptor's binding cavity, likely forming π-π stacking interactions.[5] Other derivatives, such as CA224, inhibit cyclin-dependent kinase 4 (Cdk4) and tubulin polymerization, arresting the cell cycle at both G0/G1 and G2/M phases.[11]

SAR studies have provided critical insights. For example, in one study, an unsubstituted biphenyl derivative (3a) and a benzyloxy-substituted derivative (3j) showed the highest potency against breast cancer cells.[10] In contrast, derivatives with smaller substituents like chloro, cyano, or methyl groups exhibited lower activity, suggesting that the size and nature of the substituent are critical for optimal binding to the biological target.[10]

Table 1: In Vitro Anticancer Activity of Selected Biphenyl Carboxylic Acid Derivatives

| Compound ID | Target Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

|---|---|---|---|---|

| 3j (benzyloxy deriv.) | MCF-7 | 9.92 ± 0.97 | Estrogen Receptor α | [10] |

| 3j (benzyloxy deriv.) | MDA-MB-231 | 9.54 ± 0.85 | Estrogen Receptor α | [10] |

| 3a (unsubstituted) | MCF-7 | 10.14 ± 2.05 | Estrogen Receptor α | [10] |

| 3a (unsubstituted) | MDA-MB-231 | 10.78 ± 2.58 | Estrogen Receptor α | [10] |

| CA224 | Various | Not specified | Cdk4 & Tubulin Polymerization Inhibition |[11] |

Urate Transporter 1 (URAT1) Inhibitors for Gout

Hyperuricemia (high serum uric acid) is the primary cause of gout. A key strategy for treatment is to increase the excretion of uric acid.[12] URAT1 is a transporter protein in the kidneys responsible for reabsorbing approximately 90% of urate from urine back into the bloodstream.[4][13] Inhibiting URAT1 is therefore a clinically validated approach to treating gout.[12]

Mechanism of Action: Biphenyl carboxylic acid derivatives have been designed as potent URAT1 inhibitors.[12] These inhibitors function by blocking the URAT1 transporter.[4] They bind within the transporter's central cavity, locking it in an inward-facing conformation and preventing it from cycling to reabsorb urate.[11][14] This leads to increased uric acid excretion in the urine and a reduction of serum levels.[4]

Table 2: Potency of Novel Biphenyl Carboxylic Acid URAT1 Inhibitors

| Compound ID | Target | IC₅₀ (µM) | Reference Drug (Benzbromarone) IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| A1 | hURAT1 | 0.93 | ~0.41 | [12] |

| B21 | hURAT1 | 0.17 | ~0.41 |[12] |

The discovery of compound B21, with potency superior to the clinical drug benzbromarone, highlights the success of ligand-based design strategies in this area and underscores the potential of this scaffold for developing new treatments for gout.[12]

Key Experimental Protocol: In Vitro Cytotoxicity Screening

A self-validating system for assessing the anticancer potential of newly synthesized derivatives is crucial. The MTT assay is a robust, colorimetric method for determining cell viability.[5] Its principle is based on the reduction of the yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells.[15] The amount of formazan produced is directly proportional to the number of viable cells.[16]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a biphenyl carboxylic acid derivative against a cancer cell line (e.g., MCF-7).

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Test compound dissolved in DMSO (stock solution)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

96-well culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a "vehicle control" (medium with DMSO, same concentration as test wells) and a "no-cell" blank (medium only). Incubate for 48 hours.[3]

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[17]

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to convert MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[5]

-

Data Analysis:

-

Subtract the average absorbance of the "no-cell" blank from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).

-

Plot a dose-response curve (percentage viability vs. log concentration) and determine the IC₅₀ value using non-linear regression analysis.[3]

-

Future Perspectives

The biphenyl carboxylic acid scaffold remains a highly valuable starting point for drug discovery.[1] Future research will likely focus on several key areas:

-

Target Specificity: Designing derivatives with higher selectivity for specific enzyme isoforms (e.g., COX-2 over COX-1) or receptor subtypes to minimize off-target side effects.

-

Novel Therapeutic Areas: Exploring the scaffold's potential against other targets, including viral proteins and enzymes involved in neurodegenerative diseases.[2]

-

Pharmacokinetic Optimization: Modifying the scaffold to improve metabolic stability, bioavailability, and other ADME (absorption, distribution, metabolism, and excretion) properties.[8]

-

Advanced Synthesis: Employing new catalytic systems and flow chemistry to create diverse compound libraries more efficiently and sustainably.[18]

The continued exploration of this privileged structure, guided by a deep understanding of its synthetic versatility and biological interactions, holds immense promise for the development of next-generation therapeutics to address a wide range of unmet medical needs.[1]

References

- Asian Journal of Green Chemistry. (2025-01-28). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.

- Benchchem. (2025). A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.

- ResearchGate. (2025-08-07).

- Wu, X., et al. (2025-07-16).

- MDPI. (2023-11-03).

- ACS Publications. (1999).

- ACS Publications. (2025-02-23).

- Wiley-VCH. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.

- Kotha, A. K. (2010-11-10).

- ResearchGate. (2022-08-06). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT.

- ATCC.

- Preprints.org. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.

- ACS Publications. Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity.

- PMC - NIH. (2019-09-27). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.

- Wikipedia. Cyclooxygenase.

- MDPI. (2023-11-15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.

- Sigma-Aldrich.

Sources

- 1. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gala.gre.ac.uk [gala.gre.ac.uk]

- 3. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]

- 7. Frontiers | Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Cyclooxygenase - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. atcc.org [atcc.org]

- 16. researchgate.net [researchgate.net]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Experimental Protocols: Evaluating 2-(4-Fluoro-3-methylphenyl)benzoic Acid as a Potential Cyclooxygenase Inhibitor

Abstract

This document provides a comprehensive guide for the investigation of 2-(4-Fluoro-3-methylphenyl)benzoic acid, a synthetic building block with significant structural homology to the biphenylcarboxylic acid class of non-steroidal anti-inflammatory drugs (NSAIDs). Given its chemical architecture, we hypothesize that this compound may exhibit inhibitory activity against cyclooxygenase (COX) enzymes. This guide outlines the scientific rationale, detailed protocols for in vitro COX-1 and COX-2 inhibition screening, and a framework for data analysis and interpretation. The methodologies are designed for researchers in drug discovery and medicinal chemistry to assess the compound's potential as a novel anti-inflammatory agent.

Introduction & Scientific Rationale

2-(4-Fluoro-3-methylphenyl)benzoic acid is a fluorinated biphenyl derivative primarily available as a high-purity building block for research and development.[1] Its structure features a carboxylic acid functional group, which can be crucial for molecular interactions with biological targets, and fluorine and methyl substitutions on one of the phenyl rings. These modifications are often employed in medicinal chemistry to enhance metabolic stability, binding affinity, and electronic properties.[1][2]

The core scaffold of this molecule is structurally analogous to a well-established class of NSAIDs that function by inhibiting COX enzymes.[3][4] COX enzymes (with COX-1 and COX-2 being the most studied isoforms) are responsible for converting arachidonic acid into prostanoids, which are key mediators of inflammation, pain, and fever.[5][6] While COX-1 is constitutively expressed and plays a role in homeostatic functions like gastric protection, COX-2 is typically upregulated at sites of inflammation.[6] Consequently, selective inhibition of COX-2 over COX-1 is a primary goal in modern NSAID development to minimize gastrointestinal side effects.[7]

Based on this structural premise, this application note details the necessary experimental framework to test the hypothesis that 2-(4-Fluoro-3-methylphenyl)benzoic acid acts as an inhibitor of COX-1 and/or COX-2 enzymes.

Compound Profile

| Property | Value | Source |

| IUPAC Name | 2-(4-Fluoro-3-methylphenyl)benzoic acid | - |

| CAS Number | 1183750-48-2 | [8] |

| Molecular Formula | C₁₄H₁₁FO₂ | [9] |

| Molecular Weight | 230.23 g/mol | [9] |

| Appearance | White to off-white solid/powder | [10] |

| Storage | Store at -20°C for long-term stability | [8][9] |

Experimental Design & Workflow

The overall strategy is to perform a direct enzymatic assay to quantify the inhibitory effect of the test compound on purified, recombinant human COX-1 and COX-2. This allows for the determination of two critical parameters: potency (IC₅₀ value) and isoform selectivity .

Caption: Overall experimental workflow for assessing COX inhibition.

Protocol: In Vitro COX Inhibitor Screening Assay

This protocol is adapted from commercially available fluorometric COX inhibitor screening kits, which provide a reliable and high-throughput method for assessing enzyme activity.[5][6] The assay measures the activity of the peroxidase component of COX, which generates a fluorescent product from a probe in proportion to the amount of prostaglandin G2 (PGG2) produced.

Materials and Reagents

-

Test Compound: 2-(4-Fluoro-3-methylphenyl)benzoic acid

-

Enzymes: Human recombinant COX-1 and COX-2

-

Positive Control: Celecoxib (selective COX-2 inhibitor) or Indomethacin (non-selective inhibitor)

-

Solvent: DMSO (Dimethyl sulfoxide), molecular biology grade

-

Substrate: Arachidonic Acid

-

Buffer: COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Detection System: COX Probe and Cofactor solution

-

Hardware: 96-well white opaque microplate, fluorescence plate reader (Ex/Em = 535/587 nm), multichannel pipettes, incubator.

Preparation of Solutions

-

Test Compound Stock (10 mM): Dissolve 2.30 mg of 2-(4-Fluoro-3-methylphenyl)benzoic acid (MW = 230.23) in 1 mL of DMSO. Vortex until fully dissolved. Note: Store stock solutions at -20°C.

-

Serial Dilutions: Prepare a series of dilutions from the 10 mM stock solution in DMSO. A typical 8-point dilution series might range from 1 mM down to 10 nM. This wide range is crucial for accurately determining the IC₅₀.

-

Enzyme Preparation: Dilute the recombinant COX-1 and COX-2 enzymes to their optimal working concentration in cold COX Assay Buffer immediately before use. Keep enzymes on ice at all times.

-

Substrate Preparation: Prepare the arachidonic acid solution according to the kit manufacturer's instructions, often involving dilution in ethanol and buffer.

Assay Procedure

Perform all steps in parallel for both COX-1 and COX-2 enzymes in separate wells to determine isoform selectivity.

-

Plate Setup: Add reagents to a 96-well white opaque plate as described in the table below.

| Well Type | Reagent | Volume |

| Background Control | COX Assay Buffer | 80 µL |

| Positive Control (100% Activity) | COX Assay Buffer | 78 µL |

| DMSO (Vehicle) | 2 µL | |

| Inhibitor Wells | COX Assay Buffer | 78 µL |

| Test Compound (Dilutions) | 2 µL | |

| Positive Inhibitor Control | COX Assay Buffer | 78 µL |

| Celecoxib/Indomethacin | 2 µL |

-

Add COX Probe/Cofactor: Add 10 µL of the prepared COX Probe/Cofactor mix to all wells.

-

Pre-incubation: Add 10 µL of diluted COX-1 or COX-2 enzyme to the appropriate wells (excluding Background Control wells). Mix gently and incubate for 15 minutes at 25°C, protected from light. This step allows the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid solution to all wells.

-

Kinetic Measurement: Immediately begin measuring the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes at 25°C.

Data Analysis and Interpretation

Calculating Inhibition

-

Determine Rate of Reaction: For each well, calculate the slope of the linear portion of the fluorescence vs. time curve (ΔRFU/min).

-

Correct for Background: Subtract the slope of the Background Control from all other measurements.

-

Calculate Percent Inhibition: Use the following formula: % Inhibition = (1 - (Rate of Inhibitor Well / Rate of Positive Control Well)) * 100

Determining IC₅₀

Plot the % Inhibition against the logarithmic concentration of the test compound. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Interpreting the Results

The primary output will be the IC₅₀ values for both COX-1 and COX-2.

| Compound | IC₅₀ for COX-1 (µM) | IC₅₀ for COX-2 (µM) | Selectivity Index (SI) |

| Test Compound | Experimental Value | Experimental Value | IC₅₀(COX-1) / IC₅₀(COX-2) |

| Celecoxib (Control) | ~30 | ~0.04 | >750 |

| Indomethacin (Control) | ~0.05 | ~0.5 | 0.1 |

-

Potency: A lower IC₅₀ value indicates higher potency.

-

Selectivity: The Selectivity Index (SI) is a critical parameter.

-

SI >> 1: The compound is COX-2 selective . This is generally a desirable profile for an anti-inflammatory drug, as it predicts a lower risk of gastrointestinal side effects.

-

SI ≈ 1: The compound is non-selective .

-

SI << 1: The compound is COX-1 selective .

-

Caption: The cyclooxygenase pathway and potential points of inhibition.

Safety and Handling

While a full toxicological profile for this specific compound is not available, structurally related benzoic acids and biphenyls can be irritants.[11][12] Standard laboratory safety precautions should be followed:

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) from the supplier for detailed information.

Conclusion and Future Directions

This application note provides a robust, hypothesis-driven framework for the initial characterization of 2-(4-Fluoro-3-methylphenyl)benzoic acid as a potential COX inhibitor. The described in vitro assay will yield crucial data on the compound's potency and isoform selectivity, providing a clear go/no-go decision point for further investigation.

Should the compound demonstrate potent and selective COX-2 inhibition, subsequent studies could include:

-

Cell-based assays: Evaluating its ability to inhibit prostaglandin production in cell lines (e.g., LPS-stimulated macrophages).

-

Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs to optimize potency and selectivity.

-

In vivo studies: Assessing anti-inflammatory efficacy in animal models of inflammation and pain.

References

-

Yamuna, T. S., Jasinski, J. P., Anderson, B. J., Yathirajan, H. S., & Kaur, M. (2013). 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1704. [Link]

- Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

PubChem. 2-(4-Methylphenyl)benzoic acid | C14H12O2 | CID 81568. [Link]

-

Chifiriuc, M. C., et al. (2015). New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity. Archives of Microbiology and Immunology. [Link]

- Google Patents. (2002). US6433214B1 - Process for the preparation of 2-(4-methylphenyl)

-

Bindu, S., Mazumder, S., & Bandyopadhyay, U. (2020). Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. Biochemical Pharmacology, 180, 114147. [Link]

-

BPS Bioscience. COX2 Inhibitor Screening Assay Kit COX2 82210. [Link]

-

Lanas, A., & Scheiman, J. (2007). Low-dose aspirin and upper gastrointestinal damage: epidemiology, prevention and treatment. Current medical research and opinion, 23(1), 163-173. [Link]

-

Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., Marnett, G. A., & Marnett, L. J. (2000). Aspirin-like molecules that covalently inactivate cyclooxygenase-2. Science, 287(5461), 2265-2268. [Link]

-

Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

Sources

- 1. 2-(4-Fluoro-3-methylphenyl)benzoic acid|Research Chemical [benchchem.com]

- 2. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 3. An Evidence-Based Update on Nonsteroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. assaygenie.com [assaygenie.com]

- 7. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. usbio.net [usbio.net]

- 9. usbio.net [usbio.net]

- 10. ossila.com [ossila.com]

- 11. 2-(4-Methylphenyl)benzoic acid | C14H12O2 | CID 81568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. downloads.ossila.com [downloads.ossila.com]

Application Notes and Protocols: The Role of 2-(4-Fluoro-3-methylphenyl)benzoic Acid in Oncology Drug Discovery Pipelines

Introduction: Unlocking the Potential of a Novel Biaryl Scaffold in Oncology

In the landscape of modern drug discovery, the identification of novel chemical scaffolds with therapeutic potential is a critical starting point. The biaryl benzoic acid motif is a privileged structure in medicinal chemistry, with notable examples including non-steroidal anti-inflammatory drugs (NSAIDs) and angiotensin II receptor antagonists. This document provides a detailed guide for researchers and drug development professionals on the investigation of 2-(4-fluoro-3-methylphenyl)benzoic acid as a potential candidate in oncology drug discovery pipelines. While direct biological data for this specific molecule is nascent, its structural similarity to known anti-cancer agents, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, suggests a compelling hypothesis for its mechanism of action and therapeutic application.[1][2]

This guide will delineate the hypothesized mechanism of action centered around the aryl hydrocarbon receptor (AhR) signaling pathway, provide detailed protocols for the synthesis and subsequent in vitro and in vivo evaluation of 2-(4-fluoro-3-methylphenyl)benzoic acid, and offer insights into the interpretation of experimental data.

Hypothesized Mechanism of Action: Targeting the Aryl Hydrocarbon Receptor (AhR) Pathway

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that has emerged as a promising target in oncology.[3][4] In its inactive state, AhR resides in the cytoplasm. Upon binding to a ligand, it translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic response elements (XREs).[4] This binding event initiates the transcription of a battery of genes, including cytochrome P450 enzymes like CYP1A1.[4]

The anti-cancer agent 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole is known to exert its potent and selective anti-tumor activity through this pathway.[1][2] It acts as a potent AhR ligand, leading to the induction of CYP1A1.[2] This induced CYP1A1 then bioactivates the compound into a reactive species that forms DNA adducts, ultimately leading to cancer cell death.[1][5]

Given the structural resemblance, it is hypothesized that 2-(4-fluoro-3-methylphenyl)benzoic acid may function as a novel AhR agonist, initiating a similar cascade of events and thereby exhibiting selective anti-cancer activity. The presence of the fluoro and methyl groups on the phenyl ring can significantly influence the molecule's electronic properties and binding affinity to the AhR, potentially offering a unique pharmacological profile.

Caption: Hypothesized AhR signaling pathway for 2-(4-Fluoro-3-methylphenyl)benzoic acid.

Experimental Protocols

The following protocols provide a comprehensive workflow for the synthesis and evaluation of 2-(4-fluoro-3-methylphenyl)benzoic acid in an oncology drug discovery setting.

Protocol 1: Synthesis of 2-(4-Fluoro-3-methylphenyl)benzoic Acid

A common and effective method for the synthesis of biaryl compounds is the Suzuki coupling reaction.

Materials:

-

2-Bromobenzoic acid

-

4-Fluoro-3-methylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Standard laboratory glassware and purification apparatus

Procedure:

-

In a round-bottom flask, dissolve 2-bromobenzoic acid (1 equivalent) and 4-fluoro-3-methylphenylboronic acid (1.2 equivalents) in a 3:1 mixture of toluene and ethanol.

-

Add an aqueous solution of potassium carbonate (2 M, 3 equivalents).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture.

-

Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Acidify the aqueous layer with 1 M HCl to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 2-(4-fluoro-3-methylphenyl)benzoic acid.

Protocol 2: In Vitro Evaluation of Anti-Cancer Activity

This protocol outlines a tiered approach to assess the anti-cancer potential of the synthesized compound.

Caption: Tiered in vitro screening workflow.

2.1. AhR Reporter Gene Assay

This assay determines if the compound can activate the aryl hydrocarbon receptor.[3][6][7]

Materials:

-

Human hepatoma (e.g., HepG2) or other suitable cells stably transfected with an AhR-responsive luciferase reporter construct.

-

Cell culture medium and supplements.

-

2-(4-Fluoro-3-methylphenyl)benzoic acid (test compound).

-

TCDD (2,3,7,8-tetrachlorodibenzodioxin) as a positive control.

-

DMSO (vehicle control).

-

Luciferase assay reagent.

-

96-well cell culture plates.

-

Luminometer.

Procedure:

-

Seed the reporter cells in a 96-well plate and allow them to attach overnight.

-

Prepare serial dilutions of the test compound and the positive control (TCDD) in cell culture medium. The final DMSO concentration should be kept below 0.5%.

-

Replace the medium in the cell plate with the medium containing the test compounds, positive control, or vehicle control.

-

Incubate the plate for 24 hours at 37°C in a CO₂ incubator.[6]

-

After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

2.2. CYP1A1 Induction Assay

This assay confirms that AhR activation leads to the upregulation of the target gene, CYP1A1. This can be assessed at both the mRNA (gene expression) and protein (enzyme activity) levels.[8][9][10]

2.2.1. Gene Expression Analysis (qRT-PCR)

Procedure:

-

Treat a suitable cancer cell line (e.g., MCF-7, HepG2) with the test compound at various concentrations for a specified time (e.g., 24 hours).

-

Isolate total RNA from the cells using a commercial kit.

-

Synthesize cDNA from the RNA template.

-

Perform quantitative real-time PCR (qRT-PCR) using primers specific for CYP1A1 and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the data using the ΔΔCt method to determine the fold change in CYP1A1 expression.[11]

2.2.2. Enzyme Activity Assay (EROD Assay)

Procedure:

-

Plate cells in a 96-well plate and treat with the test compound as described above.

-

After treatment, wash the cells and incubate them with a solution containing 7-ethoxyresorufin, a substrate for CYP1A1.

-

CYP1A1 metabolizes 7-ethoxyresorufin to the fluorescent product resorufin.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a plate reader.

-

Quantify the CYP1A1 activity based on the rate of resorufin formation.

2.3. Cell Viability Assay

This assay evaluates the cytotoxic or anti-proliferative effects of the compound on cancer cells. The MTT or MTS assay is a common method.[12][13][14]

Materials:

-

Cancer cell lines (e.g., a panel of breast, lung, colon cancer cell lines).

-

Normal, non-cancerous cell lines for selectivity assessment.

-

Cell culture medium and supplements.

-

Test compound.

-

Doxorubicin or other standard chemotherapy drug as a positive control.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent.

-

Solubilization solution (e.g., DMSO or a specialized buffer).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Seed cells in 96-well plates and allow them to adhere.

-

Treat the cells with serial dilutions of the test compound and positive control. Include a vehicle control (DMSO).

-

Incubate for a specified period (e.g., 48-72 hours).[12]

-

Add the MTT or MTS reagent to each well and incubate for 1-4 hours.[12]

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.[12]

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[15]

Data Presentation:

| Compound | Cell Line | AhR Activation (Fold Induction) | CYP1A1 Induction (Fold Change) | IC₅₀ (µM) |

| 2-(4-Fluoro-3-methylphenyl)benzoic acid | MCF-7 | Experimental Value | Experimental Value | Experimental Value |

| HepG2 | Experimental Value | Experimental Value | Experimental Value | |

| Normal Fibroblasts | Experimental Value | Experimental Value | Experimental Value | |

| TCDD (Positive Control) | HepG2 | Reference Value | Reference Value | N/A |

| Doxorubicin (Positive Control) | MCF-7 | N/A | N/A | Reference Value |

Protocol 3: In Vivo Evaluation in a Xenograft Tumor Model

Promising candidates from in vitro studies should be evaluated in an in vivo model to assess their anti-tumor efficacy.[16][17][18]

Materials:

-

Immunodeficient mice (e.g., NOD-SCID or nude mice).

-

Cancer cell line known to be sensitive to the compound in vitro.

-

Test compound formulated in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection).

-

Vehicle control.

-

Standard chemotherapy agent as a positive control.

-

Calipers for tumor measurement.

-

Animal housing and care facilities in accordance with institutional guidelines.

Procedure:

-

Subcutaneously implant the cancer cells into the flank of the immunodeficient mice.[18]

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[18]

-

Randomize the mice into treatment groups (vehicle control, test compound at different doses, positive control).

-

Administer the treatments according to a predetermined schedule (e.g., daily, twice weekly).

-

Measure the tumor volume using calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width²)/2.[18]

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for biomarkers like CYP1A1 and markers of DNA damage).

Conclusion and Future Directions

The exploration of 2-(4-fluoro-3-methylphenyl)benzoic acid as a potential anti-cancer agent is a scientifically grounded endeavor based on the established activity of structurally related compounds. The protocols outlined in this guide provide a robust framework for its synthesis and comprehensive preclinical evaluation. A successful outcome from these studies would not only validate the therapeutic potential of this specific molecule but also open up a new chemical space for the development of next-generation AhR-modulating anti-cancer drugs. Subsequent steps in the drug discovery pipeline would involve lead optimization to improve potency, selectivity, and pharmacokinetic properties, followed by more extensive preclinical toxicology studies to support an Investigational New Drug (IND) application.

References

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

-

An, Z. (2010). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Current Protocols in Pharmacology, Chapter 14, Unit 14.15. Available at: [Link]

-

INDIGO Biosciences. (n.d.). Human Aryl Hydrocarbon Receptor (AhR) Reporter Assay System. Available at: [Link]

-

Wang, L., et al. (2011). The antitumour activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole in human gastric cancer models is mediated by AhR signalling. British Journal of Cancer, 104(12), 1847–1856. Available at: [Link]

-

Denison, M. S., & Nagy, S. R. (2003). And Now for Something Completely Different: Diversity in Ligand-Dependent Activation of Ah Receptor Responses. Toxicological Sciences, 76(1), 1–5. Available at: [Link]

-

Adan, A., et al. (2016). Bioassays for anticancer activities. Current Pharmaceutical Design, 22(29), 4585–4597. Available at: [Link]

-

Ma, F. F., et al. (2023). Guideline for anticancer assays in cells. Food Science and Human Wellness, 12(6), 2055-2067. Available at: [Link]

-